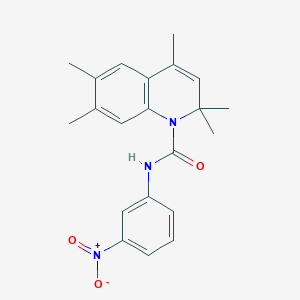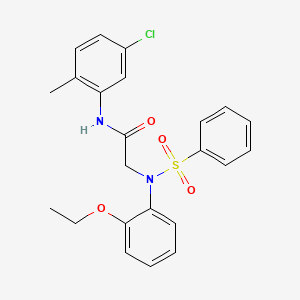![molecular formula C20H23N3O3S B3712478 1-[2-(4-METHYLPHENOXY)ACETYL]-3-[4-(MORPHOLIN-4-YL)PHENYL]THIOUREA](/img/structure/B3712478.png)
1-[2-(4-METHYLPHENOXY)ACETYL]-3-[4-(MORPHOLIN-4-YL)PHENYL]THIOUREA
Descripción general
Descripción
1-[2-(4-METHYLPHENOXY)ACETYL]-3-[4-(MORPHOLIN-4-YL)PHENYL]THIOUREA is a synthetic organic compound that belongs to the class of thioureas Thioureas are known for their diverse biological activities and applications in various fields, including medicinal chemistry, agriculture, and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-METHYLPHENOXY)ACETYL]-3-[4-(MORPHOLIN-4-YL)PHENYL]THIOUREA typically involves the reaction of 4-methylphenoxyacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-(morpholin-4-yl)aniline to yield the desired thiourea derivative. The reaction is usually carried out in an inert atmosphere, such as nitrogen, and requires the use of a suitable solvent, such as dichloromethane or chloroform. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization, column chromatography, or distillation to ensure the desired quality and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-[2-(4-METHYLPHENOXY)ACETYL]-3-[4-(MORPHOLIN-4-YL)PHENYL]THIOUREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the thiourea moiety to corresponding amines or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
1-[2-(4-METHYLPHENOXY)ACETYL]-3-[4-(MORPHOLIN-4-YL)PHENYL]THIOUREA has several scientific research applications, including:
Medicinal Chemistry: The compound has been investigated for its potential as an antimicrobial, antitumor, and enzyme inhibitory agent.
Materials Science: It is used in the synthesis of coordination complexes and as a ligand in metal-organic frameworks.
Agriculture: The compound exhibits herbicidal and pesticidal activities, making it useful in agricultural applications.
Biological Studies: It is used as a probe in molecular recognition studies and as an organocatalyst in various organic reactions.
Mecanismo De Acción
The mechanism of action of 1-[2-(4-METHYLPHENOXY)ACETYL]-3-[4-(MORPHOLIN-4-YL)PHENYL]THIOUREA involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its antitumor activity may involve the disruption of cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share structural similarities with thioureas and exhibit similar biological activities.
Indole Derivatives: Indole-based compounds also possess diverse biological activities and are used in medicinal chemistry.
Uniqueness
1-[2-(4-METHYLPHENOXY)ACETYL]-3-[4-(MORPHOLIN-4-YL)PHENYL]THIOUREA is unique due to its specific structural features, such as the presence of both phenoxy and morpholinyl groups
Propiedades
IUPAC Name |
2-(4-methylphenoxy)-N-[(4-morpholin-4-ylphenyl)carbamothioyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S/c1-15-2-8-18(9-3-15)26-14-19(24)22-20(27)21-16-4-6-17(7-5-16)23-10-12-25-13-11-23/h2-9H,10-14H2,1H3,(H2,21,22,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICPNKTZDWGJAPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC(=S)NC2=CC=C(C=C2)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-methylbenzamide](/img/structure/B3712401.png)
![3-(5-{[(5E)-1-(4-Bromophenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl}furan-2-YL)-2-methylbenzoic acid](/img/structure/B3712402.png)

![(5Z)-5-[3-ethoxy-4-hydroxy-5-(prop-2-en-1-yl)benzylidene]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B3712411.png)

![N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B3712431.png)
![N-{[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-nitrobenzamide](/img/structure/B3712438.png)
![N-[[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]benzamide](/img/structure/B3712444.png)
![N-[4-(4-bromophenyl)-5-propyl-1,3-thiazol-2-yl]-4-methoxybenzamide](/img/structure/B3712451.png)
![N-[5-(2,4-dimethylphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B3712455.png)
![N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-2-(4-chlorophenyl)acetamide](/img/structure/B3712461.png)
![3-(2,5-DIMETHOXYPHENYL)-1-[2-(4-METHYLPHENOXY)ACETYL]THIOUREA](/img/structure/B3712466.png)


